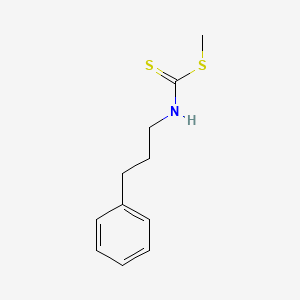

Methyl (3-phenylpropyl)carbamodithioate

Description

Methyl (3-phenylpropyl)carbamodithioate is a thiourea derivative characterized by a carbamodithioate functional group (-NH-C(S)-S-) attached to a methyl group and a 3-phenylpropyl side chain. Carbamodithioates are typically synthesized via the reaction of amines with carbon disulfide (CS₂), followed by S-methylation using methylating agents like CH₃I or dimethyl sulfate . For example, methyl carbamodithioate (a simpler analog) is produced via NH₄Cl and KSCN, followed by S-methylation . The 3-phenylpropyl substituent likely enhances lipophilicity, influencing solubility and reactivity compared to shorter-chain derivatives.

Properties

CAS No. |

62604-24-4 |

|---|---|

Molecular Formula |

C11H15NS2 |

Molecular Weight |

225.4 g/mol |

IUPAC Name |

methyl N-(3-phenylpropyl)carbamodithioate |

InChI |

InChI=1S/C11H15NS2/c1-14-11(13)12-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13) |

InChI Key |

NZTTYDMKMXUGAS-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=S)NCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamodithioate Derivatives

Methyl 4-(1H-benzo[d]imidazol-2-yl) phenyl carbamodithioate ():

- Structure : Features a benzimidazole moiety linked to the carbamodithioate group.

- Synthesis : Involves reacting benzimidazole thiourea with CS₂ and KOH, followed by methylation with dimethyl sulfate.

- Applications : Used as a pharmaceutical intermediate.

- Safety : Hazardous upon inhalation due to reactive thiourea byproducts .

- Methyl carbamodithioate (): Structure: Lacks aromatic substituents (simpler methyl group). Synthesis: Direct S-methylation of thiourea. Applications: Key intermediate in amino acid synthesis (e.g., N-protected arginine esters) .

Carbamate Derivatives

Methyl (3-hydroxyphenyl)-carbamate ():

- Structure : Carbamate (-NH-C(O)-O-) with a 3-hydroxyphenyl group.

- Safety : Classified as an irritant (GHS 1.0); requires precautions for skin/eye contact .

- Key Difference : Carbamates are less reactive than carbamodithioates due to the absence of sulfur atoms, making them safer for use in flavorings and agrochemicals.

Phenyl-Containing Analogs

- N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (): Structure: Peptide-like ester with fluorinated aromatic groups. Applications: Potential pharmaceutical use (e.g., protease inhibitors). Reactivity: Higher stability compared to carbamodithioates due to ester linkages .

Data Table: Key Comparative Properties

Research Findings and Implications

- Reactivity : Carbamodithioates exhibit higher nucleophilicity compared to carbamates due to sulfur atoms, making them valuable in metal chelation and cross-coupling reactions .

- Toxicity : Thiourea derivatives (e.g., carbamodithioates) are associated with greater acute toxicity and irritation risks than carbamates or aldehydes, necessitating stringent handling protocols .

- Environmental Impact : Unlike chlorpropham, carbamodithioates may degrade more rapidly in aquatic systems but require monitoring due to thiocyanate byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.